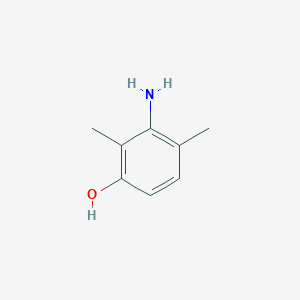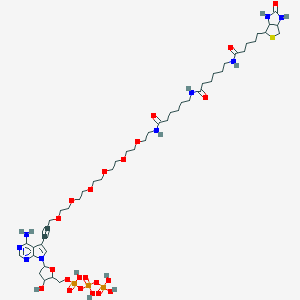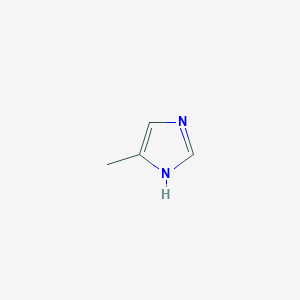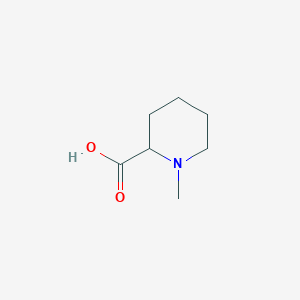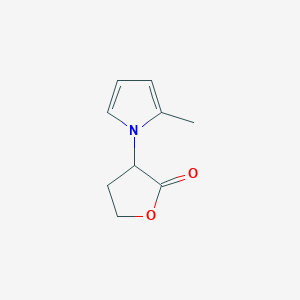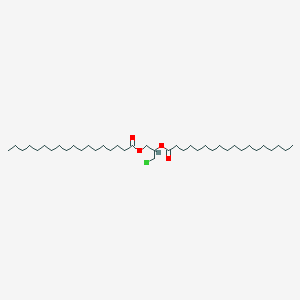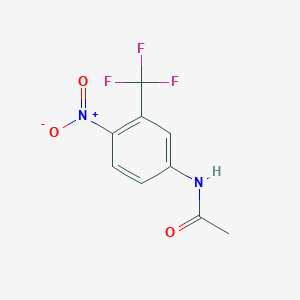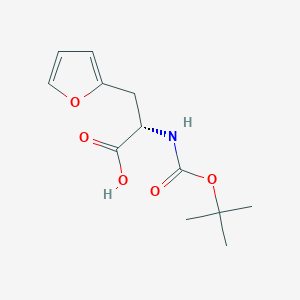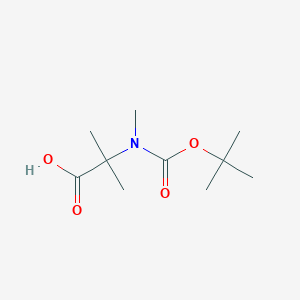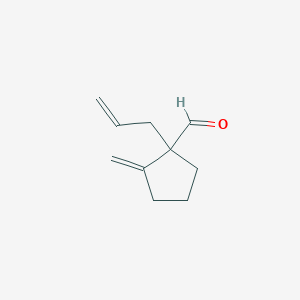
Cyclopentanecarboxaldehyde, 2-methylene-1-(2-propenyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanecarboxaldehyde, 2-methylene-1-(2-propenyl)-(9CI) is an organic compound that belongs to the family of aldehydes. It is commonly used in scientific research for its various applications.
Mécanisme D'action
The mechanism of action of Cyclopentanecarboxaldehyde, 2-methylene-1-(2-propenyl)-(9CI) is not well understood. However, it has been suggested that it exerts its antimicrobial activity by inhibiting the growth of microorganisms. It has also been found to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.
Effets Biochimiques Et Physiologiques
Cyclopentanecarboxaldehyde, 2-methylene-1-(2-propenyl)-(9CI) has been found to possess various biochemical and physiological effects. It has been reported to possess antioxidant activity, which makes it a potential candidate for the development of new drugs for the treatment of oxidative stress-related diseases. It has also been found to possess hepatoprotective activity, which makes it a potential candidate for the treatment of liver diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclopentanecarboxaldehyde, 2-methylene-1-(2-propenyl)-(9CI) has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, it has some limitations, such as its low solubility in water, which makes it difficult to use in aqueous solutions. It also has a strong odor, which can be a problem in some experiments.
Orientations Futures
For research include exploring its potential as a drug candidate and investigating its mechanism of action.
Méthodes De Synthèse
Cyclopentanecarboxaldehyde, 2-methylene-1-(2-propenyl)-(9CI) can be synthesized by the reaction of cyclopentanone with acrolein in the presence of a catalyst such as piperidine. The reaction leads to the formation of Cyclopentanecarboxaldehyde, 2-methylene-1-(2-propenyl)-(9CI) with a yield of 70-80%.
Applications De Recherche Scientifique
Cyclopentanecarboxaldehyde, 2-methylene-1-(2-propenyl)-(9CI) has various applications in scientific research. It is commonly used in the synthesis of various organic compounds such as heterocycles, chiral compounds, and natural products. It is also used as a reagent in organic synthesis to introduce the cyclopentane ring into the molecule. Furthermore, it has been found to possess antimicrobial, antifungal, and anti-inflammatory properties, which make it a potential candidate for the development of new drugs.
Propriétés
Numéro CAS |
152705-48-1 |
|---|---|
Nom du produit |
Cyclopentanecarboxaldehyde, 2-methylene-1-(2-propenyl)-(9CI) |
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
2-methylidene-1-prop-2-enylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-3-6-10(8-11)7-4-5-9(10)2/h3,8H,1-2,4-7H2 |
Clé InChI |
VWFBNCLJAWOGEI-UHFFFAOYSA-N |
SMILES |
C=CCC1(CCCC1=C)C=O |
SMILES canonique |
C=CCC1(CCCC1=C)C=O |
Synonymes |
Cyclopentanecarboxaldehyde, 2-methylene-1-(2-propenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



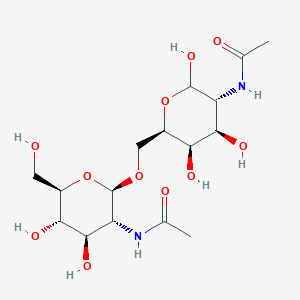
![2-chloro-N-[2-(diethylamino)ethyl]-4-Quinolinecarboxamide](/img/structure/B133646.png)
